molecular formula C23H21N5O5S B2702022 N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105246-01-2

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2702022
M. Wt: 479.51
InChI Key: GPPBJFIYXYNSHL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a tetrahydrothiophene ring, and a furan ring. These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions, each introducing a new functional group or ring to the molecule. The exact synthesis pathway would depend on the starting materials available and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated pyrazolo[3,4-b]pyridine system. The electron-donating furan ring and the electron-withdrawing carbamoyl group could contribute to the electronic properties of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the carbamoyl group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carbamoyl group could increase its solubility in polar solvents .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives reveal significant anticancer and anti-5-lipoxygenase agents, indicating potential applications in developing treatments for cancer and inflammation (Rahmouni et al., 2016). These compounds' structure-activity relationship (SAR) highlights the importance of heterocyclic frameworks in designing drugs with targeted biological activities.

Antiprotozoal Agents

Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrates strong antiprotozoal activity, especially against T. b. rhodesiense and P. falciparum, showcasing the therapeutic potential of heterocyclic compounds in treating protozoal infections (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

The synthesis of fused pyridine-4-carboxylic acids through Combes-type reaction demonstrates the versatility of heterocyclic compounds in organic synthesis, providing a pathway to generate libraries of compounds for further biological evaluation (Volochnyuk et al., 2010). Such methodologies are crucial for discovering new drugs and materials with specific properties.

Antibacterial and Antimicrobial Activities

Microwave-assisted synthesis of novel pyrazoline derivatives reveals potent antiinflammatory and antibacterial agents, indicating the potential of heterocyclic compounds in developing new antimicrobial therapies (Ravula et al., 2016). This research underscores the importance of exploring new synthetic methods to expedite the discovery of bioactive compounds.

Discovery of CDK2 Inhibitors for Anti-Proliferative Activity

The discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors highlights the role of heterocyclic compounds in developing treatments for cancers by inhibiting critical enzymes involved in cell cycle regulation (Abdel-Rahman et al., 2021). This research illustrates the intersection of medicinal chemistry and cancer biology, providing a foundation for developing novel anticancer agents.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-13-20-17(23(30)25-15-6-4-14(5-7-15)21(24)29)11-18(19-3-2-9-33-19)26-22(20)28(27-13)16-8-10-34(31,32)12-16/h2-7,9,11,16H,8,10,12H2,1H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPBJFIYXYNSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)N)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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